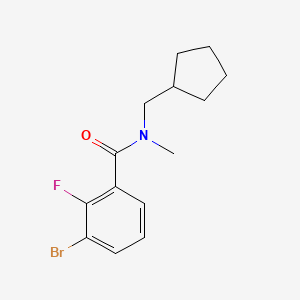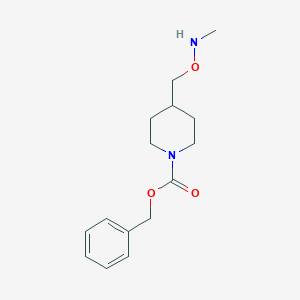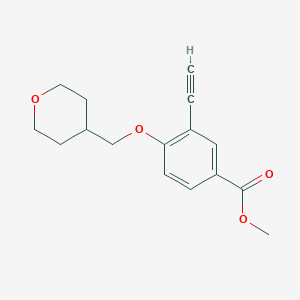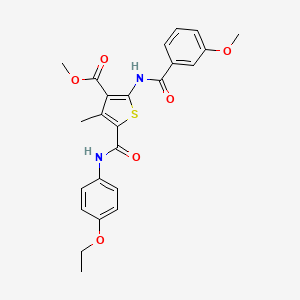
Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable scaffold in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.
Introduction of Substituents: The 4-methyl and 3-carboxylate groups can be introduced via Friedel-Crafts acylation and subsequent esterification reactions.
Amide Formation: The 3-methoxybenzamido and 4-ethoxyphenylcarbamoyl groups are introduced through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the amide groups can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of multiple functional groups that can interact with biological targets.
Medicine
Medicinally, this compound or its derivatives might be explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. The thiophene ring is a common motif in many pharmaceuticals due to its stability and ability to interact with biological systems.
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given the electronic nature of the thiophene ring.
Mechanism of Action
The mechanism by which Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-((4-methoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
- Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(3-chlorobenzamido)-4-methylthiophene-3-carboxylate
Uniqueness
Compared to similar compounds, Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate may offer unique properties due to the specific combination of functional groups. The ethoxy and methoxy groups can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to distinct pharmacological or material properties.
Properties
Molecular Formula |
C24H24N2O6S |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 5-[(4-ethoxyphenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H24N2O6S/c1-5-32-17-11-9-16(10-12-17)25-22(28)20-14(2)19(24(29)31-4)23(33-20)26-21(27)15-7-6-8-18(13-15)30-3/h6-13H,5H2,1-4H3,(H,25,28)(H,26,27) |
InChI Key |
DGOXSEGGLPKIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=CC=C3)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


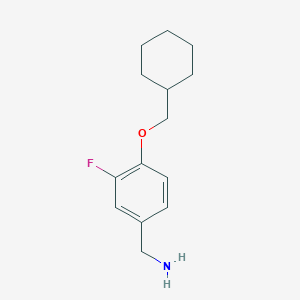

![[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[hydroxy-[hydroxy(oxo)phosphaniumyl]oxyphosphoryl]oxy-oxophosphanium](/img/structure/B12075000.png)




